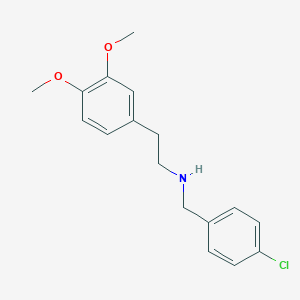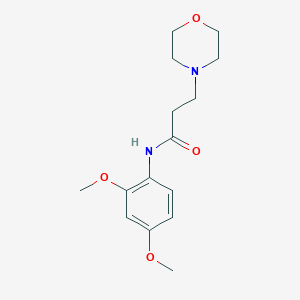![molecular formula C20H32N2O B249056 1-[1-(2-Ethoxybenzyl)piperidin-4-yl]azepane](/img/structure/B249056.png)
1-[1-(2-Ethoxybenzyl)piperidin-4-yl]azepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(2-Ethoxybenzyl)piperidin-4-yl]azepane, also known as EAPA, is a chemical compound that belongs to the class of azepane derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases. In
Mécanisme D'action
The exact mechanism of action of 1-[1-(2-Ethoxybenzyl)piperidin-4-yl]azepane is not fully understood, but it is believed to act as a modulator of the dopamine system in the brain. It has been shown to increase dopamine release in certain brain regions, which may contribute to its anxiolytic and antidepressant effects. 1-[1-(2-Ethoxybenzyl)piperidin-4-yl]azepane may also interact with other neurotransmitter systems, such as the serotonin and norepinephrine systems.
Biochemical and Physiological Effects:
1-[1-(2-Ethoxybenzyl)piperidin-4-yl]azepane has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase levels of dopamine, serotonin, and norepinephrine in certain brain regions, and may also have effects on other neurotransmitter systems. 1-[1-(2-Ethoxybenzyl)piperidin-4-yl]azepane has also been shown to have anti-inflammatory effects, and may have potential for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1-[1-(2-Ethoxybenzyl)piperidin-4-yl]azepane has several advantages for use in lab experiments, including its high purity and stability, and its ability to be easily synthesized in large quantities. However, there are also some limitations to its use, including its relatively high cost and the need for specialized equipment and expertise to handle the compound safely.
Orientations Futures
There are several potential future directions for research on 1-[1-(2-Ethoxybenzyl)piperidin-4-yl]azepane. One area of interest is the development of new drugs based on the structure of 1-[1-(2-Ethoxybenzyl)piperidin-4-yl]azepane, which may have improved efficacy and fewer side effects. Another area of interest is the further study of the mechanism of action of 1-[1-(2-Ethoxybenzyl)piperidin-4-yl]azepane, which may lead to a better understanding of the role of the dopamine system in various diseases. Finally, 1-[1-(2-Ethoxybenzyl)piperidin-4-yl]azepane may have potential for use in combination with other drugs, or as a tool in neuroscience research.
Méthodes De Synthèse
The synthesis of 1-[1-(2-Ethoxybenzyl)piperidin-4-yl]azepane involves several steps, including the reaction of 1-(2-ethoxybenzyl)piperidin-4-ol with 1,6-dibromohexane in the presence of potassium carbonate and dimethylformamide, followed by reduction with sodium borohydride. The resulting product is then treated with hydrochloric acid to obtain 1-[1-(2-Ethoxybenzyl)piperidin-4-yl]azepane in high yield and purity.
Applications De Recherche Scientifique
1-[1-(2-Ethoxybenzyl)piperidin-4-yl]azepane has been studied for its potential use as a therapeutic agent in various diseases, including depression, anxiety, and addiction. It has been shown to have anxiolytic and antidepressant effects in animal models, and may also have potential for the treatment of drug addiction. In addition, 1-[1-(2-Ethoxybenzyl)piperidin-4-yl]azepane has been investigated for its potential use as a tool in neuroscience research, particularly in the study of the dopamine system.
Propriétés
Nom du produit |
1-[1-(2-Ethoxybenzyl)piperidin-4-yl]azepane |
|---|---|
Formule moléculaire |
C20H32N2O |
Poids moléculaire |
316.5 g/mol |
Nom IUPAC |
1-[1-[(2-ethoxyphenyl)methyl]piperidin-4-yl]azepane |
InChI |
InChI=1S/C20H32N2O/c1-2-23-20-10-6-5-9-18(20)17-21-15-11-19(12-16-21)22-13-7-3-4-8-14-22/h5-6,9-10,19H,2-4,7-8,11-17H2,1H3 |
Clé InChI |
BKUVUYPWDWTVAU-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1CN2CCC(CC2)N3CCCCCC3 |
SMILES canonique |
CCOC1=CC=CC=C1CN2CCC(CC2)N3CCCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[4-(Biphenyl-4-carbonyl)-piperazin-1-yl]-(2-fluoro-phenyl)-methanone](/img/structure/B248980.png)
![Biphenyl-4-yl{4-[(4-fluorophenyl)carbonyl]piperazin-1-yl}methanone](/img/structure/B248984.png)

![N-(3-chlorophenyl)-3-[(cyclopropylmethyl)(propyl)amino]propanamide](/img/structure/B248988.png)


![3-[benzyl(methyl)amino]-N-(2,5-dimethylphenyl)propanamide](/img/structure/B248992.png)
![1-(3-Ethoxy-4-methoxybenzyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B248994.png)
